3-Fluoro-4-(propan-2-yl)aniline
Overview
Description
“3-Fluoro-4-(propan-2-yl)aniline” is an organic compound with the molecular formula C9H12FN . It is also known as 4-fluoro-N-isopropylaniline . The compound has a molecular weight of 153.2 .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(propan-2-yl)aniline” consists of a benzene ring with a fluoro group (F) and an isopropyl group (CH(CH3)2) attached to it . The compound has a predicted density of 1.049±0.06 g/cm3 .
Physical And Chemical Properties Analysis
“3-Fluoro-4-(propan-2-yl)aniline” has a predicted density of 1.049±0.06 g/cm3 and a predicted boiling point of 223.8±20.0 °C . The compound is likely to be a liquid at room temperature .
Scientific Research Applications
Application 1: Radiosynthesis of Tracers for Imaging
- Summary of the Application : 3-Fluoro-4-(propan-2-yl)aniline is used in the synthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3, which are clinically used radiotracers for imaging hypoxia and tau pathology, respectively .
- Methods of Application : The tracers were produced by direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups . The synthetic sequences were performed using an automated 18F-labeling synthesizer .
- Results or Outcomes : The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8). The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .
Application 2: Synthesis of Thiophene Derivatives
- Summary of the Application : 3-Fluoro-4-(propan-2-yl)aniline is used in the synthesis of thiophene derivatives . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
- Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application 3: c-Met Kinase Inhibitors
- Summary of the Application : 3-Fluoro-4-(propan-2-yl)aniline is used in the synthesis of c-Met kinase inhibitors . c-Met is a receptor tyrosine kinase that is expressed in endothelial and epithelial cells. In normal cells, c-Met is activated by its ligand hepatocyte growth factor (HGF)/scatter factor .
- Methods of Application : Docking and quantitative structure–activity relationship studies were performed for 3-fluoro-4-(propan-2-yl)aniline derivatives complexed with c-Met kinase to study the orientations and preferred active conformations of these inhibitors .
- Results or Outcomes : The study was conducted on a selected set of 103 compounds with variations both in structure and activity. Docking helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .
Application 4: Synthesis of Flufenacet
- Summary of the Application : 3-Fluoro-4-(propan-2-yl)aniline is used as an intermediate for the synthesis of Flufenacet , a herbicide used for the control of annual grasses and certain broadleaf weeds .
- Methods of Application : The specific synthetic pathway for Flufenacet from 3-Fluoro-4-(propan-2-yl)aniline is not provided in the source .
- Results or Outcomes : The outcome of this application is the production of Flufenacet, a herbicide used in agriculture .
Application 5: Synthesis of Heterocyclic Compounds
- Summary of the Application : 3-Fluoro-4-(propan-2-yl)aniline can be used in the synthesis of various heterocyclic compounds . Heterocycles are of immense importance biologically and industrially, and about half of over six million compounds recorded in chemical abstracts are heterocyclic .
- Methods of Application : The specific synthetic pathway for these heterocyclic compounds from 3-Fluoro-4-(propan-2-yl)aniline is not provided in the source .
- Results or Outcomes : Heterocyclic compounds have applications in electronics, biology, optics, pharmacology, material sciences and so on .
Application 6: Synthesis of Indole Derivatives
- Summary of the Application : 3-Fluoro-4-(propan-2-yl)aniline can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific synthetic pathway for these indole derivatives from 3-Fluoro-4-(propan-2-yl)aniline is not provided in the source .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
While specific safety data for “3-Fluoro-4-(propan-2-yl)aniline” is not available, similar compounds are generally considered hazardous. They may be harmful if swallowed and can cause severe skin burns and eye damage . They may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
3-fluoro-4-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLGLANZUPGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(propan-2-yl)aniline | |
CAS RN |
1369809-48-2 | |
Record name | 3-fluoro-4-(propan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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